DTPA-tetra (t-Bu ester)

Beschreibung

BenchChem offers high-quality DTPA-tetra (t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DTPA-tetra (t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[bis[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-32(19-24(37)41-28(4,5)6)15-13-31(17-22(34)35)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAXKQZNUYOPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DTPA-tetra (t-Bu ester): A Bifunctional Chelator for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

DTPA-tetra (t-Bu ester), or Diethylenetriamine-N,N,N”,N”-tetra-tert-butyl acetate-N'-acetic acid, is a key bifunctional chelating agent in the advancement of targeted radiopharmaceuticals and imaging agents. Its unique structure, featuring four tert-butyl ester protected carboxylic acid groups and one free carboxylic acid, allows for a two-step process of conjugation to a targeting biomolecule and subsequent chelation of a radionuclide. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DTPA-tetra (t-Bu ester), with detailed experimental protocols for its use in research and drug development.

Introduction

The field of nuclear medicine relies on the precise delivery of radionuclides to specific sites within the body for diagnostic imaging and targeted radiotherapy. This is achieved through the use of radiopharmaceuticals, which typically consist of a targeting moiety (e.g., an antibody or peptide) linked to a radionuclide via a chelating agent. DTPA-tetra (t-Bu ester) has emerged as a valuable tool in this context, offering a stable and versatile platform for the development of these targeted agents. The tert-butyl ester groups serve as protecting groups, allowing for the selective activation of the free carboxylic acid for conjugation to a biomolecule. Subsequent deprotection of the tert-butyl groups unmasks the remaining carboxylic acids, which then form a high-affinity coordination complex with a variety of radiometals.

Physicochemical Properties

A summary of the key physicochemical properties of DTPA-tetra (t-Bu ester) is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₅N₃O₁₀ | [1] |

| Molecular Weight | 617.8 g/mol | [1] |

| CAS Number | 174267-71-1 | [1] |

| Appearance | Colorless to yellowish oil | [2] |

| Purity (HPLC) | ≥ 95% | [1] |

| Storage Conditions | -20°C for short term, -80°C for long term | [3] |

Synthesis of DTPA-tetra (t-Bu ester)

The synthesis of DTPA-tetra (t-Bu ester) involves the protection of the amine groups of diethylenetriamine, followed by the alkylation of the remaining secondary amine and two of the primary amines with tert-butyl bromoacetate, leaving one primary amine to be acylated with a single acetic acid group. A general synthetic approach is outlined below, adapted from a high-yield synthesis of a similar monoreactive DTPA derivative.[4]

Experimental Protocol: Synthesis

-

Protection of Diethylenetriamine: Diethylenetriamine is reacted with a suitable protecting group, such as the o-nitrophenylsulfonyl (Ns) group, to selectively protect one of the primary amine groups.[5]

-

Alkylation: The partially protected diethylenetriamine is then reacted with an excess of tert-butyl bromoacetate in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an anhydrous organic solvent (e.g., dimethylformamide). This step introduces the four tert-butyl ester arms.[5]

-

Deprotection and Mono-N-acetylation: The protecting group is selectively removed, followed by the reaction with an acetylating agent to introduce the single acetic acid moiety.

-

Purification: The final product is purified by column chromatography on silica gel to yield DTPA-tetra (t-Bu ester) as an oil.

Conjugation to Biomolecules

The single free carboxylic acid on DTPA-tetra (t-Bu ester) allows for its covalent attachment to amine groups on biomolecules, such as the lysine residues of antibodies or the N-terminus of peptides.

Experimental Protocol: Conjugation to an Antibody

-

Activation of DTPA-tetra (t-Bu ester): Dissolve DTPA-tetra (t-Bu ester) in an anhydrous organic solvent (e.g., DMF). Add 1.2 equivalents of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1.2 equivalents of N-hydroxysuccinimide (NHS). Stir the reaction at room temperature for 1 hour to form the NHS-ester.

-

Antibody Preparation: Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Conjugation Reaction: Add the activated DTPA-tetra (t-Bu ester) solution dropwise to the antibody solution with gentle stirring. The molar ratio of the chelator to the antibody should be optimized to achieve the desired degree of labeling while preserving the antibody's immunoreactivity. A typical starting ratio is 20:1.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove the unconjugated chelator and byproducts by size-exclusion chromatography or dialysis against PBS.

Radiolabeling with Radionuclides

Following conjugation to a biomolecule and deprotection of the tert-butyl ester groups (typically with trifluoroacetic acid), the DTPA moiety is ready to chelate a radionuclide. Indium-111 (¹¹¹In) is a commonly used radionuclide for imaging applications.

Experimental Protocol: ¹¹¹In Radiolabeling

-

Deprotection: The DTPA(t-Bu)₄-biomolecule conjugate is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the tert-butyl protecting groups. The deprotected conjugate is then purified.

-

Buffer Preparation: Prepare a metal-free acetate or citrate buffer (0.1 M, pH 5.5-6.0).

-

Radiolabeling Reaction: To the DTPA-biomolecule conjugate in the prepared buffer, add the desired amount of ¹¹¹InCl₃ solution.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[6]

-

Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

-

Purification (if necessary): If the radiochemical purity is below 95%, purify the radiolabeled conjugate using a size-exclusion column to remove any free ¹¹¹In.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis, conjugation, and radiolabeling of a biomolecule using DTPA-tetra (t-Bu ester).

Functional Pathway

Caption: Logical relationship of DTPA-tetra (t-Bu ester) as a bifunctional linker in radiopharmaceutical development.

Conclusion

DTPA-tetra (t-Bu ester) is a cornerstone bifunctional chelator for the development of targeted radiopharmaceuticals. Its well-defined structure allows for reproducible and high-yield conjugation to a variety of biomolecules. The resulting conjugates can be efficiently radiolabeled with a range of medically relevant radionuclides. The detailed protocols and conceptual workflows presented in this guide are intended to facilitate the use of this versatile molecule in advancing the fields of diagnostic imaging and targeted radiotherapy.

References

- 1. macrocyclics.com [macrocyclics.com]

- 2. DTPA-tetra(tBu)ester - www.chematech-mdt.com [chematech-mdt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DTPA-tetra (t-Bu ester): A Bifunctional Chelator for Drug Development

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Diethylenetriaminepentaacetic acid-tetra (t-butyl ester) (DTPA-tetra (t-Bu ester)). It is intended for researchers, scientists, and drug development professionals working in the fields of bioconjugation, radiopharmaceuticals, and targeted therapies. This guide details experimental protocols for its use and presents key data in a structured format to facilitate research and development.

Chemical Structure and Properties

DTPA-tetra (t-Bu ester) is a derivative of DTPA, a well-established chelating agent. The presence of four t-butyl ester groups serves to protect the carboxylic acid functionalities, allowing for selective modification of the single free carboxylic acid. This bifunctional nature is crucial for its application in conjugating to biomolecules while retaining the ability to chelate metal ions.

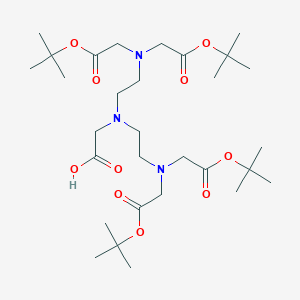

Below is the chemical structure of DTPA-tetra (t-Bu ester):

Caption: Chemical structure of DTPA-tetra (t-Bu ester).

Table 1: Physicochemical Properties of DTPA-tetra (t-Bu ester)

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₅N₃O₁₀ | [1] |

| Molecular Weight | 617.77 g/mol | [1] |

| CAS Number | 174267-71-1, 180152-83-4 | |

| Appearance | Colorless to yellowish oil | [2] |

| Boiling Point (Predicted) | 644.4 ± 55.0 °C | [3] |

| Density (Predicted) | 1.114 g/cm³ | [3] |

| Purity | >90% |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |

Table 3: Storage and Stability

| Condition | Duration | Stability | Reference |

| -80°C | 6 months | Stable | [4] |

| -20°C (protect from light) | 1 month | Stable | [4] |

| Aqueous Solution | Varies with pH |

Note: Stability in aqueous solution is pH-dependent. Acidic conditions can lead to the hydrolysis of the t-butyl esters.

Chelation Chemistry and Mechanism

DTPA is a pentadentate ligand, meaning it has five donor atoms that can coordinate with a metal ion.[5] In the case of trivalent radiometals such as Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga), the three amine nitrogens and the carboxylate oxygens of the deprotected DTPA molecule form a stable complex by enveloping the metal ion.[6] This chelation process sequesters the radiometal, preventing its release in vivo and ensuring it remains associated with the targeting biomolecule.[5][6]

The following diagram illustrates the general mechanism of DTPA chelation with a trivalent radiometal (M³⁺) after deprotection of the ester groups.

Caption: Chelation of a trivalent radiometal by deprotected DTPA.

Experimental Protocols

This section provides detailed methodologies for the conjugation of DTPA-tetra (t-Bu ester) to a model antibody and subsequent radiolabeling.

Antibody Conjugation Workflow

The conjugation of DTPA-tetra (t-Bu ester) to an antibody involves a multi-step process, beginning with the activation of the chelator's free carboxylic acid, followed by reaction with the antibody's primary amines, and finally, purification of the conjugate.

Caption: General workflow for antibody conjugation and radiolabeling.

Protocol: Conjugation of DTPA-tetra (t-Bu ester) to a Monoclonal Antibody (e.g., Trastuzumab)

This protocol outlines the steps for conjugating DTPA-tetra (t-Bu ester) to a monoclonal antibody.

Materials:

-

DTPA-tetra (t-Bu ester)

-

Monoclonal Antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M MES buffer (pH 6.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4, metal-free

-

Trifluoroacetic acid (TFA)

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10 or Superdex 200)

-

Spectrophotometer

Procedure:

-

Activation of DTPA-tetra (t-Bu ester):

-

Dissolve DTPA-tetra (t-Bu ester) in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 0.1 M each.

-

Add a 1.5-fold molar excess of both EDC and NHS solutions to the DTPA-tetra (t-Bu ester) solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS-ester.

-

-

Antibody Preparation:

-

Exchange the buffer of the antibody solution to 0.1 M MES buffer (pH 6.0) using a desalting column or dialysis.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the activated DTPA-NHS ester solution to the antibody solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

-

-

Purification of the Conjugate:

-

Remove the unreacted DTPA-NHS ester and byproducts by SEC using a column pre-equilibrated with PBS (pH 7.4).

-

Collect the protein-containing fractions, identified by monitoring the absorbance at 280 nm.

-

Pool the fractions containing the antibody-DTPA conjugate.

-

-

Deprotection of t-Butyl Esters:

-

Lyophilize the purified antibody-DTPA conjugate.

-

Resuspend the lyophilized powder in a solution of 95% TFA and 5% water.

-

Incubate on ice for 30-60 minutes.

-

Remove the TFA by repeated lyophilization or by precipitation with cold diethyl ether followed by centrifugation.

-

Resuspend the deprotected antibody-DTPA conjugate in metal-free PBS (pH 7.4).

-

-

Final Purification and Characterization:

-

Perform a final buffer exchange into metal-free PBS (pH 7.4) using an SEC column to remove any remaining TFA salts.

-

Determine the protein concentration using a spectrophotometer at 280 nm.

-

The number of DTPA molecules conjugated per antibody can be determined by methods such as MALDI-TOF mass spectrometry or by a radiometric assay after labeling with a known amount of radiometal.

-

Radiolabeling Protocols

The following protocols describe the radiolabeling of the DTPA-conjugated antibody with ¹¹¹In, ¹⁷⁷Lu, and ⁶⁸Ga. All procedures should be performed in a lead-shielded hot cell, following appropriate radiation safety guidelines.

Protocol: Radiolabeling with Indium-111 (¹¹¹In)

Materials:

-

¹¹¹InCl₃ in 0.05 M HCl

-

DTPA-conjugated antibody in metal-free PBS (pH 7.4)

-

0.2 M metal-free ammonium acetate buffer (pH 5.5)

-

50 mM DTPA solution (for quenching)

-

Instant Thin-Layer Chromatography (ITLC) strips (silica gel)

-

Mobile phase: 0.1 M sodium citrate, pH 6.0

-

Radio-TLC scanner or gamma counter

Procedure:

-

Add the desired amount of DTPA-conjugated antibody (typically 50-100 µg) to a sterile, metal-free microcentrifuge tube.

-

Add an equal volume of 0.2 M ammonium acetate buffer (pH 5.5).

-

Add the required activity of ¹¹¹InCl₃ (e.g., 37-185 MBq) to the antibody solution.

-

Gently mix and incubate at room temperature (20-25°C) for 30 minutes.

-

To stop the reaction, add a small volume of 50 mM DTPA solution to chelate any unbound ¹¹¹In.

-

Determine the radiochemical purity (RCP) by ITLC. Spot the reaction mixture on an ITLC strip and develop it with the mobile phase. The ¹¹¹In-DTPA-antibody will remain at the origin, while free ¹¹¹In-citrate will migrate with the solvent front.

-

If the RCP is below 95%, purify the radiolabeled antibody using an SEC column (e.g., PD-10) equilibrated with PBS.

Protocol: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

Materials:

-

¹⁷⁷LuCl₃ in 0.04 M HCl

-

DTPA-conjugated antibody in metal-free PBS (pH 7.4)

-

0.5 M metal-free ammonium acetate buffer (pH 5.5)

-

Gentisic acid or ascorbic acid solution (as a radioprotectant)

-

50 mM DTPA solution

-

ITLC strips and a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 6.0)

-

Radio-TLC scanner or gamma counter

Procedure:

-

To a sterile, metal-free microcentrifuge tube, add the DTPA-conjugated antibody (50-100 µg).

-

Add the ammonium acetate buffer to adjust the pH to approximately 5.5.

-

Add a radioprotectant such as gentisic acid or ascorbic acid to a final concentration of 5-10 mg/mL to prevent radiolysis.

-

Add the ¹⁷⁷LuCl₃ solution (e.g., 370-740 MBq).

-

Incubate the reaction mixture at 37-40°C for 30-60 minutes.

-

Quench the reaction with a 50 mM DTPA solution.

-

Determine the RCP using ITLC as described for ¹¹¹In. The ¹⁷⁷Lu-DTPA-antibody will remain at the origin.

-

Purify the product using SEC if the RCP is below 95%.

Protocol: Radiolabeling with Gallium-68 (⁶⁸Ga)

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

DTPA-conjugated antibody in metal-free PBS (pH 7.4)

-

1 M sodium acetate buffer (pH 4.0-4.5)

-

50 mM DTPA solution

-

ITLC strips and a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 6.0)

-

Radio-TLC scanner or gamma counter

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.

-

In a sterile, metal-free vial, add the DTPA-conjugated antibody (20-50 µg).

-

Add the sodium acetate buffer to the antibody solution to bring the pH to 4.0-4.5.

-

Add the ⁶⁸GaCl₃ eluate (e.g., 185-370 MBq) to the buffered antibody solution.

-

Incubate at room temperature for 5-10 minutes.

-

Quench the reaction with 50 mM DTPA solution.

-

Determine the RCP using ITLC. The ⁶⁸Ga-DTPA-antibody will remain at the origin.

-

If necessary, purify the radiolabeled antibody using a pre-conditioned SEC cartridge.

Conclusion

DTPA-tetra (t-Bu ester) is a versatile and valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its protected carboxyl groups allow for controlled conjugation to biomolecules, while the deprotected DTPA moiety forms stable complexes with a variety of diagnostic and therapeutic radiometals. The detailed protocols and data presented in this guide are intended to support researchers in the successful application of this compound in their drug development programs. Careful optimization of conjugation and radiolabeling conditions is essential to ensure the production of high-quality, stable, and effective radiolabeled bioconjugates.

References

- 1. Radiolabelling of DTPA with Ga-67 [inis.iaea.org]

- 2. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ninho.inca.gov.br [ninho.inca.gov.br]

- 4. Optimization and batch production of DTPA-labelled antibody kits for routine use in 111In immunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Chelator Strategy: Unraveling the Mechanism of Action of DTPA-tetra(t-Bu ester)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DTPA-tetra(t-Bu ester) serves as a critical bifunctional chelator, primarily utilized in the targeted delivery of radionuclides for imaging and therapeutic applications in oncology.[1][2][3] Its innovative design as a "pro-chelator" allows for the temporary masking of the highly effective chelating properties of Diethylenetriaminepentaacetic acid (DTPA). This strategic protection, afforded by the four tert-butyl ester groups, prevents premature metal binding, facilitating controlled conjugation to targeting biomolecules. The subsequent deprotection, typically under acidic conditions, unmasks the carboxylate groups, activating the powerful chelating function of the DTPA backbone to securely sequester metal ions. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate the underlying chemical transformations and logical workflows.

The Pro-Chelator Concept: A Tale of Protection and Activation

The core of DTPA-tetra(t-Bu ester)'s mechanism lies in its function as a prodrug form of the potent chelating agent DTPA. The four tert-butyl ester groups sterically hinder and electronically deactivate the carboxyl groups, rendering the molecule inert towards metal ions in its esterified state. This temporary inactivation is paramount for several reasons:

-

Controlled Conjugation: It allows for the selective reaction of the single free carboxylic acid with a targeting molecule (e.g., a peptide or antibody) without interference from the other carboxyl groups.

-

Enhanced Stability: The esterified form can exhibit improved solubility and stability in certain formulations.

-

Biocompatibility: By preventing off-target chelation of essential metal ions in biological systems before reaching the target site, the pro-chelator design can minimize potential toxicity.

The activation of DTPA-tetra(t-Bu ester) is achieved through the hydrolysis of the tert-butyl ester groups, a process that is typically acid-catalyzed. This deprotection step reveals the five carboxylate and three amine donor atoms of the DTPA backbone, which then readily coordinate with a target metal ion.

The Chelation Cascade: From Inert Ester to Potent Chelator

The mechanism of action can be delineated into two primary stages: deprotection (activation) and chelation.

Stage 1: Deprotection via Acid-Catalyzed Hydrolysis

The removal of the tert-butyl ester protecting groups is most commonly accomplished using strong acids like trifluoroacetic acid (TFA). The generally accepted mechanism for the acid-catalyzed hydrolysis of a tert-butyl ester proceeds as follows:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

-

Elimination: The protonated alcohol (tert-butanol) is eliminated, and a double bond is reformed between the carbonyl carbon and the remaining oxygen.

-

Deprotonation: The protonated carbonyl is deprotonated to yield the carboxylic acid and regenerate the acid catalyst.

This process is repeated for all four tert-butyl ester groups, resulting in the fully deprotected and active DTPA molecule.

Stage 2: Metal Ion Chelation

Once deprotected, the DTPA molecule, with its three nitrogen atoms and five carboxylate groups, acts as a powerful octadentate ligand. It efficiently "wraps around" a metal ion, forming a highly stable coordination complex.[4] The chelation process involves the formation of multiple coordinate bonds between the electron-donating atoms of DTPA and the central metal ion. This multidentate binding, known as the chelate effect, results in a complex with significantly higher thermodynamic stability compared to complexes with monodentate ligands.

References

- 1. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. inl.elsevierpure.com [inl.elsevierpure.com]

The Guardian of Reactivity: A Technical Guide to Tert-Butyl Esters in Carboxylic Acid Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, the selective protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protecting groups for carboxylic acids, the tert-butyl ester stands out for its unique combination of stability and facile, selective cleavage. This technical guide provides an in-depth exploration of the role of tert-butyl esters, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

The Strategic Advantage of Tert-Butyl Ester Protection

The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its remarkable stability across a broad spectrum of reaction conditions, including exposure to nucleophiles and reducing agents.[1][2] This robustness allows for extensive chemical modifications on other parts of a molecule without compromising the integrity of the protected carboxylic acid.

The key to the utility of the tert-butyl ester lies in its selective removal under mild acidic conditions.[1][3] This "orthogonality" is paramount in complex multi-step syntheses, particularly in peptide and nucleotide chemistry, where other acid-labile or base-labile protecting groups are present.[3] The deprotection mechanism proceeds through a stable tertiary carbocation intermediate, a pathway highly specific to the tert-butyl group, ensuring clean and high-yielding recovery of the carboxylic acid.[3][4]

Formation of Tert-Butyl Esters: A Comparative Overview

Several methods exist for the synthesis of tert-butyl esters from carboxylic acids. The choice of method often depends on the substrate's properties, such as its solubility and the presence of other functional groups.

Common methods include:

-

Acid-catalyzed addition to isobutylene: This classic method involves bubbling isobutylene gas through a solution of the carboxylic acid in the presence of a strong acid catalyst like concentrated sulfuric acid.[1][2][5]

-

Reaction with tert-butanol: Condensation of a carboxylic acid with tert-butanol, typically with an acid catalyst, is another straightforward approach.[2]

-

Using tert-butylating agents: Reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) offer a milder alternative.[2][3]

-

Transesterification: The conversion of more readily available esters, like methyl or ethyl esters, to tert-butyl esters can be achieved through transesterification reactions.[1][6]

A novel and highly efficient method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown to proceed much faster and in higher yields compared to conventional methods, especially for free amino acids that are insoluble in common organic solvents.[1][2]

Quantitative Data for Tert-Butyl Ester Formation

| Carboxylic Acid/Amino Acid | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |

| Various free amino acids | 1.1 equiv. bis(trifluoromethanesulfonyl)imide | tert-Butyl acetate | Fast | Good yields | [2] |

| Various carboxylic acids | Catalytic bis(trifluoromethanesulfonyl)imide | tert-Butyl acetate | Fast | High yields | [2] |

| L-Pyroglutamic acid | tert-Butyl acetate, Perchloric acid | - | 18h | 70 | [7] |

| N-Boc protected amide | (Boc)₂O, DMAP, Et₃N | CH₂Cl₂ | 18h | 87 | [7] |

| Aliphatic and aromatic methyl esters | Potassium tert-butoxide | Diethyl ether | 20-30 min | Good yields | [6] |

Deprotection of Tert-Butyl Esters: Reclaiming the Carboxylic Acid

The selective cleavage of tert-butyl esters is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Common deprotection reagents and conditions include:

-

Trifluoroacetic acid (TFA): TFA, often in a solvent like dichloromethane (DCM), is the most widely used reagent for tert-butyl ester deprotection due to its effectiveness and the volatile nature of the byproducts.[1][3]

-

Formic acid: A milder alternative suitable for substrates sensitive to stronger acids.[4]

-

p-Toluenesulfonic acid (p-TsOH): Can selectively remove tert-butyl esters in the presence of other acid-sensitive groups like benzyloxycarbonyl (Cbz) or trifluoroacetyl.[4]

-

Lewis acids: Reagents like zinc bromide (ZnBr₂) can be used for chemoselective deprotection in the presence of other acid-labile groups.[8]

-

Microwave-assisted deprotection: The use of p-toluenesulfonic acid under microwave irradiation offers a rapid and efficient solvent-free method for the cleavage of aromatic tert-butyl esters.[9]

Upon acid-catalyzed cleavage, the tert-butyl group is released as the relatively stable tert-butyl cation, which is subsequently deprotonated to form isobutylene gas.[10] This process regenerates the acid catalyst, and the gaseous byproduct does not interfere with the reaction work-up.[10]

Quantitative Data for Tert-Butyl Ester Deprotection

| Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |

| N-Boc-L-alanine tert-butyl ester | Tris-4-bromophenylamminium radical cation, triethylsilane | - | - | - | [11] |

| tert-Butyl ethyl succinate | Tris-4-bromophenylamminium radical cation, triethylsilane | - | - | 95 | [11] |

| Various tert-butyl esters | Silica gel | Toluene (reflux) | 2h | Good yields | [12] |

| Aromatic tert-butyl esters | p-Toluenesulfonic acid monohydrate | Solvent-free (Microwave) | 3-4 min | High yields | [9] |

| (S)-4-Methylene-5-oxopyrrolidine-2-carboxylic acid tert-butyl ester | Trifluoroacetic acid, Anisole | Dichloromethane | - | 98 | [7] |

Experimental Protocols

General Procedure for the Formation of a Tert-Butyl Ester using Di-tert-butyl dicarbonate (Boc₂O) and DMAP

-

Dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as THF or dichloromethane.

-

Add di-tert-butyl dicarbonate (1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

-

Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS. The reaction is typically accompanied by the evolution of CO₂ gas.[3]

-

Dilute the reaction mixture with an organic solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove DMAP.

-

Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

If necessary, purify the resulting tert-butyl ester by flash chromatography.[3]

General Procedure for the Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

-

Dissolve the tert-butyl ester in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from a few equivalents to being used as a co-solvent.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting carboxylic acid can often be used directly or purified further by crystallization or chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key mechanisms and workflows.

Applications in Drug Development and Peptide Synthesis

The unique properties of tert-butyl esters make them invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry.

-

Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, the carboxylic acid of an amino acid is often protected as a tert-butyl ester.[5] This allows for the selective formation of peptide bonds at the N-terminus without interference from the C-terminus. The mild acidic conditions required for deprotection are compatible with many other protecting groups used for amino acid side chains.

-

Prodrugs: Tert-butyl esters can be used to create prodrugs of carboxylic acid-containing pharmaceuticals.[7] The ester mask can improve the drug's oral bioavailability by increasing its lipophilicity. Once absorbed, the ester is hydrolyzed in the body to release the active carboxylic acid drug.

Conclusion

The tert-butyl ester is a robust and versatile protecting group for carboxylic acids, offering a superior balance of stability and selective cleavage. Its widespread use in organic synthesis, from complex natural product synthesis to the industrial production of pharmaceuticals, is a testament to its reliability. By understanding the various methods for its introduction and removal, and by leveraging the quantitative data and protocols provided in this guide, researchers can effectively employ the tert-butyl ester to streamline their synthetic strategies and accelerate the discovery and development of new chemical entities.

References

- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Applications of DTPA derivatives in medical research

An In-depth Technical Guide on the Applications of Diethylenetriaminepentaacetic Acid (DTPA) Derivatives in Medical Research

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is an aminopolycarboxylic acid renowned for its powerful chelating properties.[1] Consisting of a diethylenetriamine backbone with five carboxymethyl groups, DTPA can form stable, water-soluble complexes with a wide range of metal ions by forming up to eight coordination bonds.[1] This ability to sequester metal ions underpins its extensive applications in medicine, where its derivatives serve as crucial components in diagnostic imaging agents, targeted radiopharmaceuticals, and heavy metal detoxification therapies.[2][3] By modifying the core DTPA molecule, researchers can conjugate it to biomolecules like antibodies or peptides, thereby creating bifunctional chelating agents that can deliver metal ions to specific biological targets.[3][4] This guide provides a comprehensive overview of the core applications of DTPA derivatives in medical research, detailing their mechanisms of action, summarizing key quantitative data, and outlining fundamental experimental protocols for their use.

DTPA Derivatives in Diagnostic Imaging

The primary role of DTPA derivatives in diagnostics is to carry a metal ion that generates a detectable signal. This is most prominent in Magnetic Resonance Imaging (MRI) and nuclear medicine, where the choice of metal dictates the imaging modality.

Magnetic Resonance Imaging (MRI) Contrast Agents

In MRI, gadolinium-based contrast agents (GBCAs) are used to enhance the visibility of tissues and pathologies.[5] Free gadolinium (Gd³⁺) is highly toxic, but when chelated by DTPA, it forms a stable, non-toxic complex (Gadopentetate dimeglumine, brand name Magnevist®) that can be safely administered intravenously.[2][5][6] The paramagnetic nature of the chelated gadolinium ion alters the relaxation times of adjacent water protons, primarily shortening the T1 relaxation time, which results in a brighter signal on T1-weighted images.[5] This enhancement improves the delineation of tumors, inflammation, and vascular abnormalities.[7][8]

The logical workflow for the mechanism of action of Gd-DTPA as an MRI contrast agent is outlined below.

Caption: Logical flow of Gd-DTPA from chelation to MRI signal enhancement.

The efficacy of a T1 contrast agent is measured by its relaxivity (r₁), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent (in mM⁻¹s⁻¹). Higher relaxivity values indicate greater enhancement. Researchers have developed novel DTPA derivatives to improve these properties.

| DTPA-Based MRI Agent | Relaxivity (r₁) [mM⁻¹s⁻¹] | Magnetic Field (T) | Notes |

| Gd-DTPA (Magnevist®) | ~3.5 | N/A | The first clinically approved intravenous MRI contrast agent.[9] |

| Gd-DTPA (in buffer) | 5.4 | 0.47 | Baseline relaxivity measured at 37°C.[10] |

| Gd-DTPA-CMAG-A₂ | 7.9 | 0.47 | A derivative conjugated to arabinogalactan for liver imaging.[10] |

| GdL (DTPA-bisamide) | 7.8 | N/A | A novel complex with significantly higher relaxivity than Magnevist®.[9] |

| GdL in 4.5% BSA | 26.7 | 1.5 | Relaxivity is greatly enhanced in the presence of bovine serum albumin (BSA).[9] |

Radiopharmaceuticals for Nuclear Medicine

DTPA derivatives are widely used as bifunctional chelating agents to link metallic radionuclides to targeting biomolecules for single-photon emission computed tomography (SPECT) or positron emission tomography (PET). The DTPA cage securely holds the radioisotope, while the attached biomolecule directs it to a specific site in the body.

-

Technetium-99m (⁹⁹ᵐTc)-DTPA : This is a cornerstone radiopharmaceutical for renal imaging.[11] Because it is freely filtered by the glomeruli with no tubular excretion, it is the preferred agent for measuring the glomerular filtration rate (GFR).[11] It is also used for brain and lung ventilation scans.[1][12]

-

Indium-111 (¹¹¹In)-DTPA Derivatives : ¹¹¹In is effectively chelated by DTPA and can be conjugated to peptides for tumor imaging.[13] A key example is ¹¹¹In-DTPA-octreotide (Octreoscan®), which targets somatostatin receptors that are overexpressed on various neuroendocrine tumors.[14][15]

-

Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu)-DTPA Derivatives : While also used for imaging, these radionuclides primarily emit therapeutic beta particles. Their DTPA conjugates are therefore more relevant for radionuclide therapy, as discussed in the next section.[4][15]

| Radionuclide | DTPA Derivative | Application | Key Characteristics |

| Technetium-99m (⁹⁹ᵐTc) | Tc-DTPA | Renal Scintigraphy (GFR measurement) | Photon Energy: 140 keV; Physical Half-life: 6 hours; Adult Dose: ~200 MBq.[11] |

| Indium-111 (¹¹¹In) | In-DTPA-Octreotide | Neuroendocrine Tumor Imaging | Targets somatostatin receptors; ¹¹¹In has a physical half-life of 2.8 days.[13][14] |

| Yttrium-90 (⁹⁰Y) | Y-DTPA-Ibritumomab Tiuxetan | Radioimmunotherapy | Used in Zevalin® for non-Hodgkin's lymphoma. Tiuxetan is a DTPA derivative.[1] |

| Lutetium-177 (¹⁷⁷Lu) | Lu-DTPA-Conjugates | Theranostics | Used in peptide receptor radionuclide therapy (PRRT).[4][15] |

DTPA in Targeted Radionuclide Therapy and Theranostics

The concept of "theranostics" involves using a single targeting molecule for both diagnosis and therapy. A DTPA derivative conjugated to a tumor-targeting peptide or antibody can first be labeled with a diagnostic isotope (e.g., ¹¹¹In) for imaging and dosimetry, and then with a therapeutic isotope (e.g., ⁹⁰Y or ¹⁷⁷Lu) to deliver a cytotoxic radiation dose to the tumor cells.[4] This approach allows for personalized treatment, ensuring the patient's tumor expresses the target receptor before therapy is administered.

The workflow below illustrates the theranostic application of DTPA conjugates.

Caption: A generalized workflow for theranostics using DTPA-biomolecule conjugates.

DTPA in Heavy Metal Decontamination

DTPA is a highly effective chelating agent for treating internal contamination with heavy, radioactive metals, known as actinides.[1] The US Food and Drug Administration (FDA) has approved the calcium (Ca-DTPA) and zinc (Zn-DTPA) salts for treating contamination with plutonium, americium, and curium.[1] When administered, the DTPA molecule exchanges its bound calcium or zinc ion for the more highly charged actinide, forming a very stable, soluble complex that is rapidly excreted by the kidneys.[1][16] Ca-DTPA is more effective in the first 24 hours post-exposure, after which Zn-DTPA is typically used to avoid depleting the body's zinc stores.[1]

The detoxification workflow is visualized below.

References

- 1. Pentetic acid - Wikipedia [en.wikipedia.org]

- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 3. DTPA Derivatives - CD Bioparticles [cd-bioparticles.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mrimaster.com [mrimaster.com]

- 6. ajronline.org [ajronline.org]

- 7. ajronline.org [ajronline.org]

- 8. Brain tumor - Wikipedia [en.wikipedia.org]

- 9. A novel Gd3+ DTPA-bisamide complex with high relaxivity as an MRI contrast agent - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Gadolinium-diethylenetriamine pentaacetic acid-carboxymethylarabinogalactan - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. radiopaedia.org [radiopaedia.org]

- 12. pubs.rsna.org [pubs.rsna.org]

- 13. mdpi.com [mdpi.com]

- 14. Redesign of negatively charged 111In-DTPA-octreotide derivative to reduce renal radioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 16. richardsemelka.com [richardsemelka.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Radionuclide Conjugation with Chelating Agents

This guide provides a comprehensive technical overview of the core principles and methodologies involved in the conjugation of radionuclides with chelating agents for applications in medical imaging and therapy. The development of targeted radiopharmaceuticals is a multidisciplinary field that combines chemistry, biology, and nuclear medicine to create agents that can precisely diagnose and treat diseases, particularly cancer.

Core Principles of Radionuclide Conjugation

Target-specific radiopharmaceuticals are complex molecules designed to deliver a radionuclide to a specific biological target, such as a receptor on a cancer cell.[1] They are generally composed of four key components: a targeting biomolecule, a pharmacokinetic modifying linker, a bifunctional chelating agent (BFC), and a metallic radionuclide.[1][2]

The BFC is a critical component that acts as a bridge.[2] It contains a chelating moiety that securely binds the metallic radionuclide through multiple coordination bonds, forming a stable complex.[3] It also possesses a reactive functional group that allows for covalent attachment to the targeting biomolecule.[4] The primary prerequisite for any radiopharmaceutical intended for in vivo use is a stable link between the radionuclide and the carrier molecule to prevent the release of the free radiometal, which can cause toxicity and off-target radiation exposure.[5][6]

The selection of a BFC is dictated by the specific coordination chemistry of the chosen radiometal.[1] Factors such as the metal's ionic radius, oxidation state, and coordination number must be considered to ensure the formation of a thermodynamically stable and kinetically inert complex.[7]

Components of Chelated Radiopharmaceuticals

Radionuclides

The choice of radionuclide is determined by the intended application: diagnosis (imaging) or therapy.[5] Diagnostic radionuclides typically emit gamma (γ) rays for Single-Photon Emission Computed Tomography (SPECT) or positrons (β+) for Positron Emission Tomography (PET).[2] Therapeutic radionuclides emit cytotoxic particles like beta (β-) particles, alpha (α) particles, or Auger electrons.[7] The theranostic approach involves using a matched pair of radionuclides (one for diagnosis, one for therapy) with the same targeting molecule.[8]

Table 1: Properties of Common Radionuclides for Medical Applications

| Radionuclide | Half-Life (t½) | Decay Type | Primary Emission(s) / Energy | Primary Application |

|---|---|---|---|---|

| Diagnostic | ||||

| Technetium-99m (⁹⁹ᵐTc) | 6.01 h | Isomeric Transition | Gamma (140 keV) | SPECT |

| Gallium-68 (⁶⁸Ga) | 67.7 min | β+ (89%) | Positron (Emax 1.9 MeV) | PET |

| Zirconium-89 (⁸⁹Zr) | 78.4 h | β+ (23%), EC (77%) | Positron (Eavg 396 keV), Gamma (909 keV) | PET (Antibody imaging)[9] |

| Copper-64 (⁶⁴Cu) | 12.7 h | β+ (18%), β- (38%) | Positron (Eavg 278 keV), Beta (Eavg 191 keV) | PET / Therapy[2] |

| Therapeutic | ||||

| Lutetium-177 (¹⁷⁷Lu) | 6.73 d | β- | Beta (Eavg 134 keV), Gamma (113, 208 keV) | Therapy (β-) |

| Yttrium-90 (⁹⁰Y) | 64.1 h | β- | Beta (Emax 2.28 MeV) | Therapy (β-)[7] |

| Actinium-225 (²²⁵Ac) | 9.92 d | Alpha (α) | Alpha (5.8 MeV cascade) | Therapy (α)[10] |

| Bismuth-213 (²¹³Bi) | 45.6 min | Alpha (α), Beta (β-) | Alpha (5.9 MeV), Beta (Emax 1.4 MeV) | Therapy (α) |

Data sourced from[2][7][8][9].

Chelating Agents

Bifunctional chelators can be broadly classified as acyclic (linear) or macrocyclic. Acyclic ligands, like derivatives of DTPA (diethylenetriaminepentaacetic acid), generally exhibit faster radiolabeling kinetics but may form less stable complexes in vivo.[7][11] Macrocyclic chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are more rigid and form highly stable and kinetically inert complexes, although they often require heating to achieve efficient radiolabeling.[4][11]

Table 2: Common Bifunctional Chelators and Their Preferred Radionuclides

| Chelator | Type | Common Radionuclides | Key Characteristics |

|---|---|---|---|

| DOTA | Macrocyclic | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac, ¹¹¹In | "Workhorse" chelator; forms highly stable complexes; often requires heating for labeling.[4][8] |

| NOTA | Macrocyclic | ⁶⁸Ga, ⁶⁴Cu | Forms stable complexes with Ga(III) efficiently at room temperature.[12] |

| DTPA | Acyclic | ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu | Acyclic chelator; faster labeling kinetics but lower in vivo stability compared to DOTA.[7] |

| DFO (Desferrioxamine B) | Acyclic | ⁸⁹Zr | Natural siderophore; high affinity for Zr(IV), but can show some instability in vivo.[4] |

| HBED-CC | Acyclic | ⁶⁸Ga | Forms highly stable Ga(III) complexes rapidly at room temperature.[4] |

| Macropa | Macrocyclic | ²²⁵Ac, ²²³Ra, ²¹³Bi | Large macrocycle designed for larger metal ions like Actinium and Radium.[13] |

The Theranostic Principle

The concept of "theranostics" involves using a single targeting molecule labeled with either a diagnostic or a therapeutic radionuclide. This allows for patient screening and selection via imaging, followed by targeted therapy using the same molecular platform, enabling a highly personalized medicine approach. For example, a somatostatin analogue peptide can be chelated with DOTA and labeled with ⁶⁸Ga for PET imaging ([⁶⁸Ga]Ga-DOTATATE) to visualize neuroendocrine tumors.[4] The same peptide conjugate can then be labeled with ¹⁷⁷Lu ([¹⁷⁷Lu]Lu-DOTATATE) for targeted radionuclide therapy.[8]

Experimental Protocols & Workflow

The overall process involves two main stages: the covalent conjugation of the BFC to the biomolecule and the subsequent radiolabeling with the metallic radionuclide.[14]

Protocol: Conjugation of p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS) to a Monoclonal Antibody (mAb)

This protocol is adapted from procedures for conjugating isothiocyanate-functionalized chelators to antibodies for subsequent labeling with Zirconium-89.[15][16]

Materials:

-

Monoclonal antibody (mAb) solution (2-10 mg/mL)

-

0.1 M Sodium bicarbonate buffer (pH 9.0)

-

Df-Bz-NCS chelator

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10) equilibrated with 0.25 M sodium acetate buffer (pH 5.5)

-

Metal-free reaction tubes

Procedure:

-

Buffer Exchange: Exchange the buffer of the mAb solution into 0.1 M sodium bicarbonate buffer (pH 8.9-9.1) using an appropriate method like a centrifugal concentrator. Adjust the final protein concentration to 2-10 mg/mL.[15]

-

Chelator Preparation: Prepare a fresh solution of Df-Bz-NCS in anhydrous DMSO at a concentration of 2-5 mM.[15]

-

Conjugation Reaction: Add the Df-Bz-NCS solution to the mAb solution to achieve a 3- to 5-fold molar excess of the chelator over the antibody.[15] Mix immediately. Ensure the final DMSO concentration in the reaction mixture remains below 5%.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C with gentle mixing.

-

Purification: Purify the resulting mAb-Df conjugate from excess, unreacted chelator using an SEC column. Elute with 0.25 M sodium acetate buffer (pH 5.5).

-

Characterization: Collect the protein-containing fractions. Determine the protein concentration and the average number of chelators per antibody molecule. The conjugate can be stored before radiolabeling.

Protocol: Radiolabeling of Df-conjugated mAb with Zirconium-89 (⁸⁹Zr)

This protocol describes the labeling of the prepared mAb-Df conjugate.[16]

Materials:

-

mAb-Df conjugate in 0.25 M sodium acetate buffer (pH 5.5)

-

[⁸⁹Zr]Zr-oxalate solution (in 1 M oxalic acid)

-

1 M Sodium carbonate

-

Gentisic acid / Sodium acetate buffer

-

SEC column (e.g., PD-10) equilibrated with saline or PBS.

Procedure:

-

pH Adjustment: In a sterile, metal-free reaction vial, add the required amount of [⁸⁹Zr]Zr-oxalate. Carefully adjust the pH to 7.0-7.5 by adding 1 M sodium carbonate.

-

Labeling Reaction: Add the mAb-Df conjugate to the pH-adjusted ⁸⁹Zr solution. The typical activity is 1-5 mCi per mg of antibody.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.

-

Purification: Purify the ⁸⁹Zr-labeled mAb by SEC to remove any unchelated ⁸⁹Zr.

-

Quality Control:

-

Radiochemical Purity (RCP): Determine the RCP using instant thin-layer chromatography (iTLC). The ⁸⁹Zr-mAb remains at the origin, while free ⁸⁹Zr moves with the solvent front. An RCP of >95% is typically required.

-

Immunoreactivity: Assess the binding affinity of the radiolabeled antibody to its target antigen using an in vitro cell binding assay.

-

Quantitative Data and Stability Comparison

The in vivo stability of the radiometal-chelator complex is paramount.[17] This is often predicted by the thermodynamic stability constant (log K), although kinetic inertness is equally important.[4][6] Radiolabeling efficiency is also a key parameter, with ideal conditions involving room temperature, low precursor concentrations, and short reaction times.[12]

Table 3: Comparison of Radiolabeling Efficiency and Stability for ⁶⁸Ga-Chelates

| Bifunctional Chelator (BFC) | Radiolabeling Conditions | Radiochemical Yield | Stability vs. Transferrin | In Vivo Clearance |

|---|---|---|---|---|

| p-NO₂-Bn-DOTA | Heating required | Lower yield at RT | Intermediate stability (>20% loss in 1h) | Renal |

| p-NO₂-Bn-NOTA | Efficient at RT | High | Good stability | Rapid renal, but high kidney retention |

| p-NO₂-Bn-PCTA | Efficient at RT | High | Good stability | Renal |

| p-NO₂-Bn-Oxo | Efficient at RT | High | Kinetically labile, unstable in vivo | N/A |

Data summarized from a comparative study by Jackson et al.[12]

Table 4: Thermodynamic Stability Constants (log K) for Select Metal-Chelator Complexes

| Metal Ion | Chelator | log K Value | Reference |

|---|---|---|---|

| Ga³⁺ | DOTA | 21.33 | [4] |

| Ga³⁺ | HBED | 38.51 | [4] |

| Ga³⁺ | DFO | 28.65 | [4] |

| Pb²⁺ | Macropa | 18.5 | [6] |

| La³⁺ | Macropa | 14.8 | [6] |

| Lu³⁺ | Macropa | 7.3 | [6] |

| Ba²⁺ | Macropa | 9.0 |[6] |

Note: Stability constants can vary based on measurement conditions. These values provide a relative comparison of affinity.

References

- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Radionuclides for Nuclear Medicine Therapy | Radiology Key [radiologykey.com]

- 8. Optimization Processes of Clinical Chelation-Based Radiopharmaceuticals for Pathway-Directed Targeted Radionuclide Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiometals in Imaging and Therapy: Highlighting Two Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Facile radiolabeling of monoclonal antibodies and other proteins with zirconium-89 or gallium-68 for PET im... [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. harvest.usask.ca [harvest.usask.ca]

An In-Depth Technical Guide to the Application of DTPA-tetra(t-Bu ester) in Tumor Pre-targeting Strategies

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the synthesis, application, and strategic implementation of DTPA-tetra(t-Bu ester) as a critical component in advanced tumor pre-targeting for diagnostic imaging and radiopharmaceutical therapy.

Introduction: The Pre-targeting Paradigm

Conventional radioimmunotherapy (RIT) and immuno-PET imaging rely on the direct conjugation of a radionuclide to a tumor-targeting monoclonal antibody (mAb). While effective, the slow pharmacokinetics of large antibody molecules can lead to significant radiation exposure to healthy tissues and suboptimal tumor-to-background ratios.[1][2]

Pre-targeting is a multi-step strategy designed to circumvent these limitations.[1][2] The core principle involves separating the tumor-targeting event from the delivery of the radioactive payload.

The process typically involves:

-

Step 1 (Targeting): Administration of a non-radioactive, modified monoclonal antibody that recognizes a tumor-associated antigen. This antibody is engineered to also recognize a small, radiolabeled molecule. After injection, it is allowed to accumulate at the tumor site while the unbound antibody clears from systemic circulation.[2]

-

Step 2 (Payload Delivery): Subsequent administration of a small, radiolabeled "effector" molecule. This molecule is rapidly distributed and clears quickly from the body, except where it is captured by the pre-localized antibody at the tumor site.[1]

This approach significantly enhances the therapeutic window and imaging contrast by minimizing the circulation time of the radionuclide.

The Role of DTPA-tetra(t-Bu ester) as a Precursor

Diethylenetriaminepentaacetic acid (DTPA) is a highly versatile and widely used acyclic chelator capable of forming stable complexes with a variety of diagnostic and therapeutic radiometals.[3][4] DTPA-tetra(t-Bu ester) is a chemically modified derivative that serves as a crucial building block for synthesizing the radiolabeled effector molecule used in the second step of pre-targeting.

Its key features are:

-

Four tert-Butyl (t-Bu) Ester Groups: These act as protecting groups for four of the five carboxylic acid arms of the DTPA molecule. This protection prevents them from reacting during the conjugation step, preserving the core chelating structure.

-

One Free Carboxylic Acid: This single, unprotected carboxylic acid serves as the reactive handle for covalent conjugation to a hapten or other small biomolecule that will be recognized by the pre-targeted antibody.[5]

The use of this precursor allows for a controlled, site-specific synthesis of a bifunctional molecule: one part for chelation and one part for biological recognition.

Synthesis and Radiolabeling of a DTPA-Hapten Conjugate

The creation of the radiolabeled effector molecule is a multi-stage process involving conjugation, deprotection, and radiolabeling.

Caption: Workflow for synthesis of a radiolabeled DTPA-hapten.

Experimental Protocol: Conjugation to a Hapten

Objective: To covalently link DTPA-tetra(t-Bu ester) to an amine-containing hapten.

Methodology:

-

Activation: Dissolve DTPA-tetra(t-Bu ester) in an anhydrous organic solvent (e.g., DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxysuccinimide (NHS) in slight molar excess. Allow the mixture to react at room temperature for 1-2 hours to form the NHS-activated ester.

-

Coupling: In a separate vessel, dissolve the amine-containing hapten in a suitable buffer (e.g., bicarbonate buffer, pH 8.5) or an organic solvent with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Reaction: Add the activated DTPA-ester solution dropwise to the hapten solution. Stir the reaction at room temperature overnight.

-

Purification: Purify the resulting conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the product via mass spectrometry and analytical HPLC.

Experimental Protocol: tert-Butyl Ester Deprotection

Objective: To remove the t-Bu protecting groups and expose the full chelating cavity of the DTPA moiety.

Methodology:

-

Cleavage: Dissolve the purified Hapten-DTPA-(t-Bu)₄ conjugate in a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS as a scavenger).[5]

-

Incubation: Stir the solution at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC.

-

Solvent Removal: Evaporate the TFA under a stream of nitrogen or by rotary evaporation.

-

Purification: Re-dissolve the crude product and purify by RP-HPLC to isolate the final Hapten-DTPA conjugate. Lyophilize the pure fractions to obtain a stable powder.

Experimental Protocol: Radiolabeling

Objective: To stably chelate a radionuclide within the Hapten-DTPA conjugate.

Methodology:

-

Reconstitution: Dissolve the lyophilized Hapten-DTPA conjugate in a metal-free buffer, typically 0.1 M ammonium acetate or citrate buffer, adjusting the pH to between 4.5 and 5.5.[3]

-

Labeling: Add the desired radionuclide (e.g., ¹¹¹InCl₃, ⁹⁰YCl₃, ¹⁷⁷LuCl₃) to the conjugate solution.

-

Incubation: Incubate the reaction mixture at room temperature for 5-20 minutes. Gentle heating (e.g., 37°C) can sometimes improve efficiency but is often not required for DTPA.[3]

-

Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. A successful reaction should yield an RCP of >95%.[5]

-

Post-labeling Purification: If necessary (e.g., to remove unchelated radionuclide), the final product can be purified using a C18 Sep-Pak cartridge.

In Vivo Pre-targeting Workflow and Data

The successful execution of a pre-targeting strategy relies on precise timing and the distinct pharmacokinetic properties of the antibody and the small radiolabeled hapten.

Caption: The three-phase in vivo pre-targeting workflow.

Quantitative Data

The tables below summarize critical data relevant to the selection of components and the expected outcomes of a DTPA-based pre-targeting strategy.

Table 1: Common Radionuclides Chelated by DTPA for Medical Applications

| Radionuclide | Half-Life | Primary Emission(s) | Primary Use |

| Indium-111 (¹¹¹In) | 2.8 days | Gamma (171, 245 keV) | SPECT Imaging |

| Yttrium-90 (⁹⁰Y) | 64.1 hours | Beta (2.28 MeV max) | Therapy |

| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | Beta (0.5 MeV max), Gamma | Theranostics |

| Gallium-68 (⁶⁸Ga) | 68 minutes | Positron (1.9 MeV max) | PET Imaging |

| Bismuth-213 (²¹³Bi) | 45.6 minutes | Alpha, Beta, Gamma | Therapy |

| Zirconium-89 (⁸⁹Zr) | 78.4 hours | Positron (0.9 MeV max) | PET Imaging |

| (Data compiled from references[3][4]) |

Table 2: Representative Biodistribution Data: Pre-targeting vs. Direct Targeting

This table presents illustrative data comparing tumor uptake and clearance in a murine model. Actual values are highly dependent on the specific antibody, tumor model, and hapten used.

| Organ | Pre-targeting with ¹¹¹In-DTPA-Hapten (%ID/g at 4h post-hapten) | Direct Targeting with ¹¹¹In-DTPA-mAb (%ID/g at 24h post-injection) |

| Tumor | 12.5 ± 2.1 | 15.0 ± 3.5 |

| Blood | 0.5 ± 0.1 | 8.5 ± 1.9 |

| Liver | 1.8 ± 0.4 | 6.2 ± 1.1 |

| Kidneys | 2.5 ± 0.7 | 4.1 ± 0.9 |

| Muscle | 0.3 ± 0.1 | 1.5 ± 0.4 |

| Tumor:Blood Ratio | 25 : 1 | 1.8 : 1 |

| (Illustrative data based on principles described in references[1][6][7]) |

Conclusion

The use of DTPA-tetra(t-Bu ester) is a cornerstone of a powerful and flexible method for developing the small molecule effector agents used in tumor pre-targeting. By enabling the controlled synthesis of a hapten-chelate conjugate, it facilitates a strategy that offers profound advantages over direct antibody labeling, namely significantly improved tumor-to-background ratios and a reduced radiation burden on the patient. This technical guide provides the fundamental protocols and strategic framework necessary for researchers and drug developers to implement this advanced radiopharmaceutical approach.

References

- 1. Pretargeting: Bridging the Two Worlds of Radiopharmaceutical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clarity bolsters antibody pre-targeting with IP from leading global cancer center - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]

- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Dual Receptor Enhanced Pre-Targeting Strategy—A Novel Promising Technology for Immuno-Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A proof-of-concept study on bioorthogonal-based pretargeting and signal amplify radiotheranostic strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bifunctional Chelators for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Chelators

Bifunctional chelators (BFCs) are essential molecules in the development of targeted radiopharmaceuticals and other bioconjugates.[1][2] These compounds serve as a stable bridge, covalently linking a biomolecule—such as a monoclonal antibody (mAb), peptide, or nanoparticle—to a metal ion, typically a radionuclide used for imaging or therapy.[1][2][3] The "bifunctional" nature arises from its two key components: a chelating moiety that securely binds the metal ion and a reactive functional group that allows for covalent attachment to the targeting biomolecule.[4][5]

The primary application of BFCs is in nuclear medicine for the creation of agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as for targeted radionuclide therapy.[1][2] The choice of BFC is critical as it influences the stability, pharmacokinetics, and overall efficacy of the final bioconjugate.[2][6] An ideal BFC forms a complex with the radiometal that is both thermodynamically stable and kinetically inert to prevent the release of the metal ion in vivo.[1][7]

Core Components of a Bifunctional Chelator

A bifunctional chelator is comprised of three main parts: the chelating unit, a linker, and a reactive group for conjugation.[6]

-

Chelating Unit: This is a multidentate ligand that forms a coordination complex with a metal ion. The choice of chelator is dictated by the coordination chemistry of the specific metal ion to be used.[1]

-

Linker (or Spacer): This component connects the chelating unit to the reactive group. The linker can be designed to modify the pharmacokinetic properties of the bioconjugate, such as its solubility and clearance rate.[1][6]

-

Reactive Group: This functional group enables the covalent attachment of the chelator to the biomolecule. Common reactive groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates, which react with primary amines on proteins, and maleimides, which react with sulfhydryl groups.[4][8][9]

Major Classes of Bifunctional Chelators

Bifunctional chelators can be broadly categorized into two main classes: acyclic (linear) and macrocyclic.

Acyclic Chelators

Acyclic chelators, such as those based on diethylenetriaminepentaacetic acid (DTPA), are flexible molecules that can rapidly form complexes with metal ions at room temperature.[4] However, their complexes can sometimes exhibit lower in vivo stability compared to macrocyclic chelators.[4]

-

DTPA (Diethylenetriaminepentaacetic acid): One of the most widely used acyclic chelators, DTPA derivatives are often employed for labeling with radionuclides like Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y).[4] While DTPA facilitates labeling under mild conditions, its complexes may be less stable in vivo compared to those of macrocyclic chelators.[4][10]

-

DFO (Desferrioxamine): DFO is a naturally occurring siderophore that is the "gold standard" for chelating Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a half-life suitable for antibody-based PET imaging.[11][12] However, DFO is hexadentate and does not fully saturate the coordination sphere of Zr(IV), which can lead to some instability in vivo.[11]

Macrocyclic Chelators

Macrocyclic chelators feature a pre-organized ring structure that leads to the formation of highly stable and kinetically inert metal complexes.[13] The rigidity of the macrocycle contributes to the "macrocyclic effect," resulting in enhanced thermodynamic stability.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is considered the "gold standard" for a wide range of trivalent radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[5] DOTA-metal complexes exhibit exceptional in vivo stability.[5][13] A drawback of DOTA is that its radiolabeling often requires heating, which can be detrimental to sensitive biomolecules like antibodies.[14][15]

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA is another important macrocyclic chelator, particularly well-suited for smaller radiometals like Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga).[10] NOTA-based conjugates can often be radiolabeled under milder conditions (room temperature) and more rapidly than DOTA conjugates.[16]

-

TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): TETA is a larger macrocycle that has shown promise for chelating Copper-64 (⁶⁴Cu).

Quantitative Data on Common Bifunctional Chelators

The selection of a bifunctional chelator is a critical step in the design of a radiopharmaceutical. The following tables provide a summary of key quantitative data for some of the most commonly used chelators.

Table 1: Stability Constants (log K) of Metal-Chelator Complexes

The stability constant (log K) is a measure of the thermodynamic stability of the metal-chelator complex. A higher log K value indicates a more stable complex.[17][18]

| Chelator | Metal Ion | log K |

| DFO | Ga³⁺ | 28.65[7] |

| DTPA | Gd³⁺ | ~22-23 |

| DOTA | Gd³⁺ | ~24-25[13] |

| DOTA | Ga³⁺ | ~21-26 |

| NOTA | Ga³⁺ | ~29-31 |

| DOTA | Lu³⁺ | ~22-25 |

| DTPA | Y³⁺ | ~22 |

| DOTA | Y³⁺ | ~24-25 |

| NOTA | Cu²⁺ | ~21-23 |

| DOTA | Cu²⁺ | ~22 |

Note: Stability constants can vary depending on the measurement conditions.

Table 2: Comparison of Radiolabeling Conditions and In Vitro Stability

This table compares typical radiolabeling conditions and the stability of the resulting radiolabeled conjugates in human serum.

| Chelator Conjugate | Radiometal | Labeling Temperature | Labeling Time | Stability in Human Serum (%) | Incubation Time (h) |

| DOTA-Trastuzumab | ⁶⁴Cu | Room Temp | 2 h | >94[16] | 48 |

| NOTA-Trastuzumab | ⁶⁴Cu | Room Temp | <30 min | >94[16] | 48 |

| CHX-A"-DTPA-Trastuzumab | ⁹⁰Y | Room Temp | 30-60 min | 87.1 ± 0.9[10] | 96 |

| DOTA-Nimotuzumab | ¹⁷⁷Lu | 37°C | 1 h | >98[19] | 96 |

| CHX-A"-DTPA-Nimotuzumab | ¹⁷⁷Lu | 37°C | 1 h | >98[19] | 96 |

| PCTA-Trastuzumab | ⁶⁴Cu | Room Temp | <30 min | >95[20] | 40 |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are generalized protocols for key experimental procedures.

Protocol for Antibody Conjugation with an NHS-Ester Functionalized Chelator

This protocol describes the conjugation of a bifunctional chelator containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.

-

Antibody Preparation:

-

Dialyze the monoclonal antibody against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to remove any amine-containing buffers.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Chelator Preparation:

-

Dissolve the NHS-ester functionalized chelator in a small volume of an anhydrous organic solvent (e.g., DMSO or DMF).

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the dissolved chelator to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., using a PD-10 column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).

-

-

Characterization:

-

Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay if the chelator contains a chromophore.

-

Protocol for Radiolabeling of a Chelator-Antibody Conjugate

This protocol outlines the general procedure for radiolabeling a chelator-conjugated antibody with a metallic radionuclide.

-

Preparation:

-

To a sterile, pyrogen-free reaction vial, add the chelator-antibody conjugate in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5-7.0).

-

Add the radionuclide solution in a small volume. The amount of radionuclide will depend on the desired specific activity.

-

-

Radiolabeling Reaction:

-

Incubate the reaction mixture at the appropriate temperature. For DTPA and NOTA conjugates, this is often at room temperature. For DOTA conjugates, heating at 60-95°C may be required.[15]

-

The incubation time can range from 5 minutes to 2 hours, depending on the chelator and radionuclide.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a solution of a competing chelator, such as DTPA or EDTA, to complex any unbound radionuclide.

-

-

Purification:

-

Purify the radiolabeled antibody from unchelated radionuclide using size-exclusion chromatography (e.g., PD-10 column).

-

Protocol for In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled conjugate in human serum.[10]

-

Incubation:

-

Analysis:

-

At each time point, analyze a sample of the mixture by size-exclusion high-performance liquid chromatography (SE-HPLC) with a radioactivity detector.

-

The percentage of radioactivity associated with the antibody peak is a measure of the stability of the conjugate.

-

Protocol for Immunoreactivity Assay

This assay determines if the conjugation and radiolabeling process has affected the antibody's ability to bind to its target antigen.[22]

-

Antigen Immobilization:

-

Coat the wells of a microtiter plate with the target antigen.

-

Block any remaining protein-binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

-

Binding:

-

Add serial dilutions of the radiolabeled antibody to the antigen-coated wells.

-

Incubate for a sufficient time to allow for binding.

-

-

Washing and Measurement:

-

Wash the wells to remove any unbound radiolabeled antibody.

-

Measure the radioactivity in each well using a gamma counter.

-

The percentage of the total radioactivity that binds to the antigen-coated wells represents the immunoreactive fraction.

-

Visualizing Bioconjugation Workflows

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in bifunctional chelator-based bioconjugation.

Conclusion

Bifunctional chelators are indispensable tools in the development of targeted radiopharmaceuticals and other advanced bioconjugates. The choice of chelator has a profound impact on the ease of synthesis, stability, and in vivo performance of the final product. A thorough understanding of the different classes of chelators, their coordination chemistry, and the methods for their conjugation and evaluation is essential for researchers in this field. As new radionuclides and targeting molecules are explored, the continued development of novel bifunctional chelators with improved properties will be crucial for advancing the fields of molecular imaging and targeted therapy.

References

- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. harvest.usask.ca [harvest.usask.ca]

- 12. What are the methods for radiolabeling antibodies? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]